molecular formula C16H18N2O4 B12335484 Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate

Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate

Cat. No.: B12335484
M. Wt: 302.32 g/mol
InChI Key: DRQPHWVAWZTMGZ-UHFFFAOYSA-N
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Description

Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate is a chemical compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 g/mol This compound is known for its unique structure, which includes a nicotinate moiety linked to a dimethoxybenzyl group through an amino linkage

Preparation Methods

The synthesis of Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate typically involves the reaction of 4-aminonicotinic acid with 2,4-dimethoxybenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Chemical Reactions Analysis

Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Methyl 4-((2,4-dimethoxybenzyl)amino)nicotinate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

methyl 4-[(2,4-dimethoxyphenyl)methylamino]pyridine-3-carboxylate

InChI

InChI=1S/C16H18N2O4/c1-20-12-5-4-11(15(8-12)21-2)9-18-14-6-7-17-10-13(14)16(19)22-3/h4-8,10H,9H2,1-3H3,(H,17,18)

InChI Key

DRQPHWVAWZTMGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=C(C=NC=C2)C(=O)OC)OC

Origin of Product

United States

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